![molecular formula C12H14O B3209063 Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- CAS No. 1057641-73-2](/img/structure/B3209063.png)
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-
Vue d'ensemble
Description
“Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is an organic compound that contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of benzene derivatives with two or more substituents requires careful consideration of the effects of directing groups . The order of reactions can significantly influence the products produced . For instance, an acylation and a bromination reaction can result in two substituents that are meta to each other .Molecular Structure Analysis
The molecular structure of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is characterized by its multiple bonds and aromatic bonds . It contains a four-membered ring and a six-membered ring, which contribute to its unique structure .Chemical Reactions Analysis
The chemical reactions involving benzene and its derivatives are influenced by the structure of benzene, which contains 3 conjugated π bonds . This allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications such as rubber synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” include a boiling point of 242.7±9.0 °C and a density of 0.99±0.1 g/cm3 . It’s also worth noting that benzene derivatives are usually nonpolar molecules and are often colorless liquids or solids with a characteristic aroma .Mécanisme D'action
The mechanism of action of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is not fully understood. However, it is believed to act as a nucleophile due to the presence of the oxygen atom in its structure. This makes it a useful building block for the synthesis of other organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- are not well studied. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, [[(3-methylenecyclobutyl)oxy]methyl]- in lab experiments include its ease of synthesis, non-toxicity, and non-irritating properties. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Orientations Futures
In the future, benzene, [[(3-methylenecyclobutyl)oxy]methyl]- could be further studied for its potential applications in the development of new organic compounds with useful properties. It could also be studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease. Additionally, its mechanism of action could be further studied to better understand its potential uses in organic synthesis.
Conclusion:
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-methylenecyclobutanone with methanol and sodium hydride, and it has been found to be non-toxic and non-irritating to the skin and eyes. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile. Future research could focus on its potential applications in the development of new organic compounds and in the treatment of various diseases.
Applications De Recherche Scientifique
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- has been found to have potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, such as benzene, [[(3-methylenecyclobutyl)oxy]methyl]-phenylboronic acid, which has been used as a ligand in asymmetric catalysis. It has also been used in the synthesis of other compounds, such as this compoundacetic acid, which has been found to have potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(3-methylidenecyclobutyl)oxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQHXFPWDNFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260232 | |
| Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057641-73-2 | |
| Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057641-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [[(3-Methylenecyclobutyl)oxy]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3209006.png)


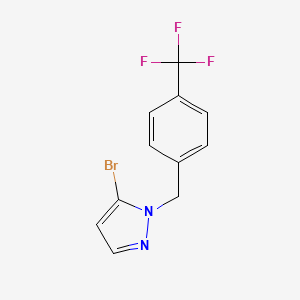
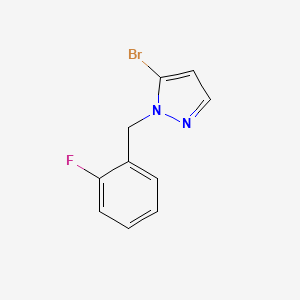
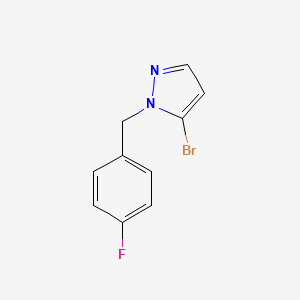
![7-Iodo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209046.png)
![3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209051.png)
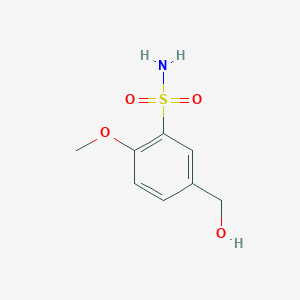
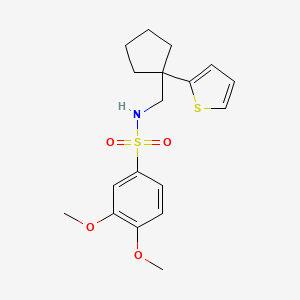
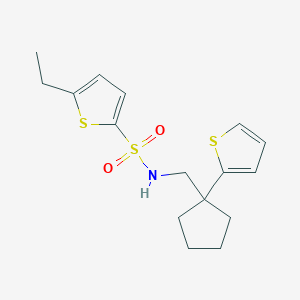
![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)